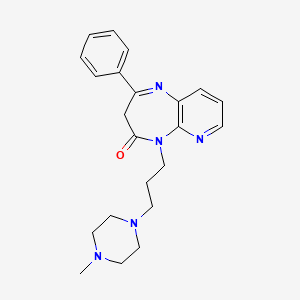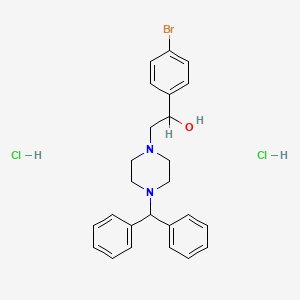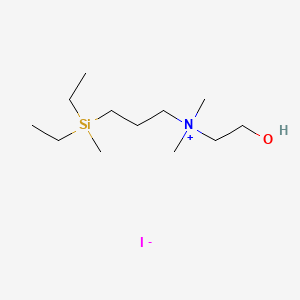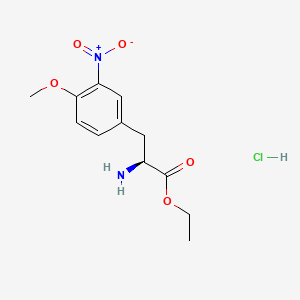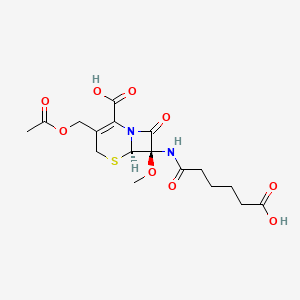
7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid: is a cephalosporin antibiotic. It is a derivative of cephalosporin C, which is known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of a 7-methoxy group and a 5-carboxyvaleramido side chain, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid involves several key steps:
Fermentation: The initial step involves the fermentation of the fungus Acremonium chrysogenum to produce cephalosporin C.
Extraction: The fermentation broth is acidified to precipitate cephalosporin C, which is then extracted.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves optimizing fermentation conditions, efficient extraction techniques, and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The amido group can participate in substitution reactions, where the amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide
Major Products:
Oxidation Products: Methoxy group oxidized to a carbonyl group.
Reduction Products: Carboxylic acid reduced to an alcohol.
Substitution Products: Amide bond hydrolyzed to form carboxylic acid and amine
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of various cephalosporin derivatives. Biology: Studied for its antibacterial properties and its interaction with bacterial cell walls. Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics. Industry: Utilized in the production of cephalosporin antibiotics and as a research tool in pharmaceutical development .
Mechanism of Action
Mechanism: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in bacterial cell walls. This inhibition disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .
Molecular Targets and Pathways:
Penicillin-binding proteins (PBPs): These are the primary targets.
Pathways: Inhibition of peptidoglycan synthesis, leading to weakened cell walls and bacterial cell death
Comparison with Similar Compounds
Cephalosporin C: The parent compound, less active but structurally similar.
Cefalotin: A synthetic analog with enhanced antibacterial activity.
Cefotaxime: Another cephalosporin derivative with a broader spectrum of activity .
Uniqueness: 7-(5-Carboxyvaleramido)-7-methoxycephalosporanic acid is unique due to its 7-methoxy group and 5-carboxyvaleramido side chain, which confer specific chemical properties and biological activities that distinguish it from other cephalosporins .
Properties
CAS No. |
56348-70-0 |
|---|---|
Molecular Formula |
C17H22N2O9S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-(5-carboxypentanoylamino)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O9S/c1-9(20)28-7-10-8-29-16-17(27-2,15(26)19(16)13(10)14(24)25)18-11(21)5-3-4-6-12(22)23/h16H,3-8H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t16-,17-/m1/s1 |
InChI Key |
XZWZIPDLZSUIHJ-IAGOWNOFSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCCC(=O)O)OC)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


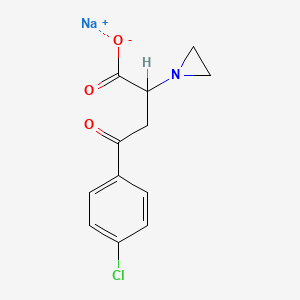
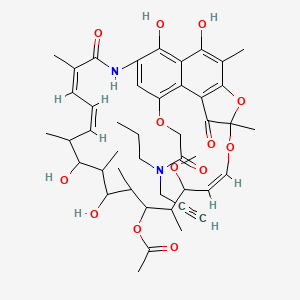
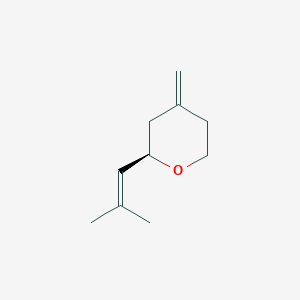
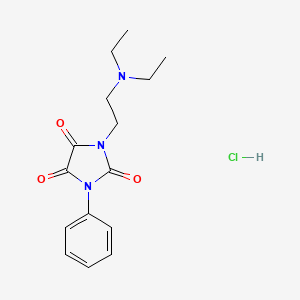

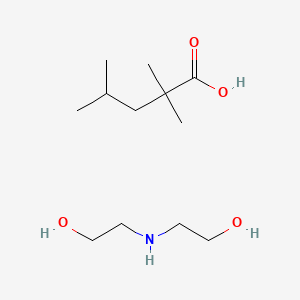

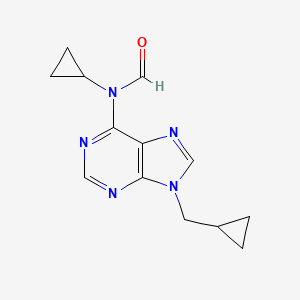
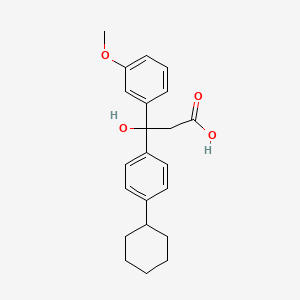
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
